molecular formula C26H35FO17 B3039964 2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride CAS No. 14227-64-6

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride

Cat. No.: B3039964
CAS No.: 14227-64-6
M. Wt: 638.5 g/mol
InChI Key: WYUBHMGFZYCJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride is a synthetic compound with the molecular formula C26H35FO17 and a molecular weight of 638.54 g/mol . It is a peracetylated derivative of cellobiose, a disaccharide composed of two glucose molecules. This compound is often used in glycosylation reactions due to its reactivity and stability.

Mechanism of Action

Target of Action

It is often used as an intermediate in pharmaceutical research , suggesting that it may interact with various biological targets depending on the specific context.

Mode of Action

As an intermediate in pharmaceutical research , its interaction with its targets and the resulting changes would depend on the specific drug or compound it is being used to synthesize.

Biochemical Pathways

As an intermediate in pharmaceutical research , it may be involved in a variety of pathways depending on the final compound it is used to produce.

Pharmacokinetics

As an intermediate, its pharmacokinetic properties would likely be less relevant than those of the final drug or compound it is used to synthesize .

Result of Action

As an intermediate in pharmaceutical research , its effects would be largely determined by the final compound it is used to produce.

Action Environment

“2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride” is sensitive to temperature and humidity, and it is hygroscopic . It should be stored under dry inert gas and away from water/moisture . These environmental factors could potentially influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride typically involves the acetylation of cellobiose followed by the introduction of a fluoride group. The acetylation process uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride is unique due to its specific reactivity and stability, making it a valuable glycosyl donor in synthetic chemistry. Its fluoride group provides distinct reactivity compared to bromide or other halide groups, allowing for selective and efficient glycosylation reactions .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBHMGFZYCJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)F)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FO17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride
Reactant of Route 2
Reactant of Route 2
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride
Reactant of Route 3
Reactant of Route 3
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride
Reactant of Route 4
Reactant of Route 4
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride
Reactant of Route 5
Reactant of Route 5
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride
Reactant of Route 6
Reactant of Route 6
2,3,6,2,3,4,6-Hepta-O-acetyl-a-D-cellobiosyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.